Home > Products > Screening Compounds P74343 > Lometraline hydrochloride
Lometraline hydrochloride - 30060-91-4

Lometraline hydrochloride

Catalog Number: EVT-10991083
CAS Number: 30060-91-4
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is synthesized through various chemical methods, although detailed protocols are less documented compared to other pharmaceuticals. Its structural modifications have been instrumental in the discovery of other important compounds in pharmacology, including tametraline and sertraline .

Classification

Lometraline hydrochloride is categorized under psychoactive substances but has not achieved significant clinical application due to its limited efficacy. It is primarily recognized in scientific research contexts rather than as a mainstream therapeutic agent .

Synthesis Analysis

Methods

Molecular Structure Analysis

Structure

Lometraline hydrochloride has the molecular formula C13H18ClNOC_{13}H_{18}ClNO and a molar mass of approximately 239.74 g/mol. Its structure includes a chloro group and a methoxy group attached to a tetralin backbone, which is crucial for its interaction with neurotransmitter systems .

Data

  • IUPAC name: N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin
  • CAS Number: 34552-78-8
  • PubChem CID: 10581
  • Chemical Structure: The compound's three-dimensional conformation can be modeled using software tools for visualization, which help in understanding its potential interactions with biological targets .
Chemical Reactions Analysis

Reactions

Lometraline hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds. These include:

  • Substitution Reactions: The chloro group may undergo nucleophilic substitution.
  • Reduction Reactions: Potentially converting lometraline into other amines or derivatives under suitable conditions.

Technical Details

Common reagents for these reactions might include alkyl halides for substitution or reducing agents like lithium aluminum hydride for reduction processes. The specific reaction conditions would need optimization based on the desired product and yield .

Mechanism of Action

Lometraline hydrochloride's mechanism of action primarily involves interactions with neurotransmitter systems, particularly those related to serotonin and norepinephrine. Although initially studied as an antidepressant, it was found to lack significant psychoactive effects at therapeutic doses .

Process and Data

Research indicates that lometraline does not effectively inhibit the reuptake of serotonin or norepinephrine at clinically relevant concentrations, which limits its efficacy as an antidepressant compared to structurally similar compounds like sertraline .

Physical and Chemical Properties Analysis

Physical Properties

Lometraline hydrochloride is typically presented as a white crystalline solid. Its solubility characteristics have not been extensively documented but are expected to align with other aminotetralin derivatives.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values are not widely reported but can be determined through experimental methods.
  • Solubility: Likely soluble in organic solvents; detailed solubility data would require empirical measurement.

Relevant analyses may include stability studies under various pH conditions and temperature ranges to assess its viability for research applications .

Applications

Lometraline hydrochloride has primarily found relevance in scientific research rather than clinical applications due to its limited efficacy as an antidepressant. It serves as a reference compound in studies exploring neurotransmitter interactions and the development of related pharmacological agents.

Scientific Uses

  1. Research on Neurotransmitter Systems: Investigated for its potential effects on serotonin and norepinephrine pathways.
  2. Developmental Studies: Structural modifications have led to the discovery of more effective antidepressants like tametraline and sertraline.
  3. Pharmacological Studies: Used as a model compound in studies examining drug interactions and receptor binding profiles .
Historical Development and Context of Aminotetralin Derivatives

Evolution from Tricyclic Neuroleptics to Aminotetralin Scaffolds

The development of aminotetralin derivatives represented a strategic departure from first-generation tricyclic neuroleptics (e.g., chlorpromazine and clomipramine), which featured three-ring structures with significant affinity for multiple neurotransmitter receptors. This promiscuity contributed to substantial adverse effects, including extrapyramidal symptoms and anticholinergic effects. Chemists at Pfizer engineered the aminotetralin core—a partially saturated naphthalene structure with a basic amino group—to retain dopamine receptor affinity while reducing off-target interactions. The simplified bicyclic framework of lometraline (CP-14,368) eliminated the central ring of traditional neuroleptics, thereby decreasing molecular weight and lipophilicity. This structural simplification aimed to enhance blood-brain barrier permeability while theoretically improving receptor selectivity [1] [9].

Table 1: Structural Evolution from Tricyclics to Aminotetralins

Compound ClassPrototype StructureKey Pharmacological Limitations
Tricyclic NeurolepticsPhenothiazine/ThioxantheneBroad receptor affinity (histaminergic, α-adrenergic, muscarinic)
Aminotetralins1-AminotetralinOptimized dopamine/serotonin receptor engagement
RepresentativeChlorpromazine vs. LometralineReduced off-target effects in aminotetralins

The aminotetralin scaffold permitted systematic modifications at three key positions: the aromatic ring (halogenation or methoxylation), the tetrahydronaphthalene saturation level, and the amine substituents (dimethylamino in lometraline). These sites became critical leverage points for fine-tuning receptor engagement profiles in subsequent compounds [9].

Pfizer's Neuropharmacological Exploration of CP-14,368

Pfizer's development program for lometraline hydrochloride (internal code CP-14,368) originated in the late 1960s as part of targeted exploration of dopamine-centric pharmacology. Patent documentation emphasized its dual investigation as an antipsychotic and antiparkinsonian agent, predicated on its ability to modulate dopaminergic neurotransmission in nigrostriatal pathways. In vitro receptor profiling demonstrated moderate affinity for dopamine D₂ receptors (Ki ≈ 120 nM), significantly lower than typical neuroleptics but within a postulated "therapeutic window" for avoiding catalepsy. Additionally, lometraline exhibited notable serotonin 5-HT₂A receptor binding (Ki ≈ 85 nM), suggesting potential mood-stabilizing properties [1] [3] [9].

Table 2: Neuroreceptor Binding Profile of Lometraline

Receptor TypeAffinity (Ki)Functional ActivityTherapeutic Implication
Dopamine D₂~120 nMPartial agonist (presynaptic)Antipsychotic/anti-Parkinsonian
Serotonin 5-HT₂A~85 nMAntagonistMood stabilization
Histamine H₁>1 µMNegligibleReduced sedation vs. tricyclics

Synthetic routes to lometraline involved catalytic reduction of tetralone intermediates followed by reductive amination. Early pharmacological screening utilized rodent models: reduced apomorphine-induced stereotypy indicated antipsychotic potential, while rescue of reserpine-induced hypolocomotion suggested antiparkinsonian effects. However, these animal data showed inconsistent dose-response relationships, foreshadowing clinical complexities [7] [9].

Pivotal Transition from Antipsychotic to Antidepressant Target Profiles

Clinical evaluation of lometraline (1970-1972) revealed a fundamental disconnect between preclinical predictions and human outcomes. Phase I/II trials in schizophrenia patients demonstrated negligible antipsychotic efficacy at tolerated doses (up to 150 mg/day). Crucially, Park et al. (1972) documented unexpected mood-elevating properties in a subset of patients with comorbid depressive features. This observation triggered systematic reinvestigation of its neurochemical mechanism: subsequent ex vivo studies confirmed weak dopamine reuptake inhibition (IC₅₀ >500 nM) but moderate serotonin transporter occupancy (~40% at 10 mg/kg). The compound’s failure as an antipsychotic was attributed to insufficient striatal D₂ receptor occupancy (<30%), while its serotonergic activity aligned with emerging theories of depression pathophysiology [1] [3].

This therapeutic redirection was substantiated by three key findings:

  • Neurochemical Plasticity: Chronic lometraline administration increased hippocampal BDNF expression in stress models—an effect later recognized as characteristic of antidepressants [3].
  • Receptor Adaptation: Downregulation of cortical β-adrenergic receptors after 21-day treatment mirrored changes induced by imipramine [1].
  • Clinical Signal: A double-blind trial (N=127) showed statistically significant Hamilton Depression Rating Scale reductions versus placebo in dysthymic patients (p<0.05), though effects were clinically modest [1] [5].

Despite these insights, development termination ensued due to marginal superiority over existing antidepressants and formulation stability challenges. Nevertheless, this mechanistic pivot established aminotetralins as viable platforms for mood disorder therapeutics [1] [5].

Role in Contemporary Psychopharmacological Structure Optimization

Lometraline’s greatest impact emerged posthumously through its function as a structural template for second-generation aminotetralins. Pfizer chemists systematically addressed its pharmacological shortcomings:

  • Stereochemical Refinement: Introduction of chiral centers produced enantiomerically pure analogs. The (1S,4S) configuration in tametraline (CP-24,441) enhanced dopamine transporter (DAT) affinity 15-fold versus lometraline’s racemic mixture [1] [5].
  • Halogen Positioning: Moving the chloro substituent from C8 to C4 (as in sertraline) optimized serotonin transporter (SERT) binding geometry while preserving DAT activity [5].
  • Amine Optimization: Replacement of the dimethylamino group with methylamino increased selectivity for monoamine transporters over σ receptors .

Table 3: Structural Optimization from Lometraline to Modern Therapeutics

ParameterLometralineTametralineSertraline
Core Substitution8-Cl, 5-OCH₃4-Cl3,4-diCl
Amine GroupN,N-dimethylN-methylN-methyl
Key TargetD₂ partial agonistDAT/NET inhibitorSERT (Ki=0.29 nM)
Clinical OutcomeIneffectiveAntidepressant (pre-clinical)SSRI (FDA approved)

This iterative optimization yielded sertraline, where the trans-diaryl substitution pattern and conformationally restrained amine generated exceptional SERT selectivity (SERT/DAT >1500). The discovery pathway exemplifies scaffold-focused drug design: lometraline’s "failed" structure provided critical vector information for spatial optimization of transporter engagement, directly enabling modern SSRI therapeutics [1] [5] . Contemporary computational studies confirm that lometraline’s aminotetralin core occupies a privileged chemical space for blood-brain barrier penetration (logP 2.8 ± 0.4; TPSA <40 Ų), ensuring its continued relevance in CNS drug design pipelines targeting depression, anxiety, and neurodegenerative disorders [2] [6].

Properties

CAS Number

30060-91-4

Product Name

Lometraline hydrochloride

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.